N-[2-(3-bromophenyl)pyrimidin-4-yl]-3-(2-methoxyethoxy)propanamide
Description
N-[2-(3-bromophenyl)pyrimidin-4-yl]-3-(2-methoxyethoxy)propanamide is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group attached to a pyrimidine ring, and a propanamide moiety with a methoxyethoxy side chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[2-(3-bromophenyl)pyrimidin-4-yl]-3-(2-methoxyethoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O3/c1-22-9-10-23-8-6-15(21)19-14-5-7-18-16(20-14)12-3-2-4-13(17)11-12/h2-5,7,11H,6,8-10H2,1H3,(H,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGFBEUEWWBEPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCC(=O)NC1=NC(=NC=C1)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-bromophenyl)pyrimidin-4-yl]-3-(2-methoxyethoxy)propanamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Coupling Reaction: The brominated phenylpyrimidine intermediate is then coupled with a suitable amide precursor, such as 3-(2-methoxyethoxy)propanoic acid, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethoxy side chain, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the bromophenyl group, potentially yielding dehalogenated or hydrogenated derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar aprotic solvents (e.g., dimethylformamide, DMF).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Dehalogenated or hydrogenated derivatives.
Substitution: Various substituted phenylpyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(3-bromophenyl)pyrimidin-4-yl]-3-(2-methoxyethoxy)propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes or receptors.
Biological Studies: The compound is used in studies to understand its effects on cellular processes, including cell proliferation and apoptosis.
Chemical Biology: It serves as a tool compound to probe the function of specific proteins or pathways in biological systems.
Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-[2-(3-bromophenyl)pyrimidin-4-yl]-3-(2-methoxyethoxy)propanamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the pyrimidine ring can participate in hydrogen bonding or π-π interactions. The methoxyethoxy side chain may enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-bromophenyl)pyrimidin-4-yl]-3-(2-methoxyethoxy)propanamide
- N-[2-(3-chlorophenyl)pyrimidin-4-yl]-3-(2-methoxyethoxy)propanamide
- N-[2-(3-bromophenyl)pyridin-4-yl]-3-(2-methoxyethoxy)propanamide
Uniqueness
N-[2-(3-bromophenyl)pyrimidin-4-yl]-3-(2-methoxyethoxy)propanamide is unique due to the specific positioning of the bromine atom on the phenyl ring and the presence of the pyrimidine ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
